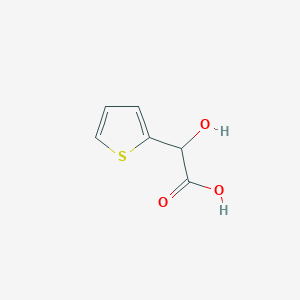
2-Hydroxy-2-(thiophen-2-yl)acetic acid
Cat. No. B1616528
Key on ui cas rn:
53439-38-6
M. Wt: 158.18 g/mol
InChI Key: WPWZFAUHXAPBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04266067
Procedure details


Chlorine was bubbled through a solution of 6.31 g (50 mmol) of 2-acetylthiophene in glacial acetic acid (25 ml). The reaction solution which evolved heat was cooled with water and kept below 28° C. The reaction was discontinued at the stage when the reaction solution turned slight yellow by the excess chlorine, and then acetic acid was distilled off at room temperature under a reduced pressure to give crude 2-(dichloroacetyl)thiophene. This crude product was added in dropwise with vigorous stirring to a solution of 10.0 g (250 mmol) of sodium hydroxide in water (90 ml) which was kept at 50° C. The temperature of the reaction solution rose to ca. 55° C. The addition was completed after ca. 2 hr., and the mixture was stirred for another 1 hr. at the same temperature. After cooling to room temperature, the reaction mixture was washed with diethylether, then acidified (pH 1) by addition of 12 N hydrochloric acid under ice cooling. The acidic material which separated out was extracted with diethylether, and the ether layer was washed with a saturated aqueous solution of sodium chloride, and after drying with sodium sulfate, the solvent was distilled off to give 2-thiopheneglycolic acid in quantitative yield (7.9 g).




[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
ClCl.C([C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)(=O)C.[OH-:11].[Na+].[C:13]([OH:16])(=[O:15])[CH3:14]>O>[S:7]1[CH:8]=[CH:9][CH:10]=[C:6]1[CH:14]([OH:11])[C:13]([OH:16])=[O:15] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
|
Name
|
|
|
Quantity
|
6.31 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C=1SC=CC1
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Step Three
[Compound]
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
, and the mixture was stirred for another 1 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution which evolved heat
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
kept below 28° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
acetic acid was distilled off at room temperature under a reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give crude 2-(dichloroacetyl)thiophene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept at 50° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose to ca. 55° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The addition
|
WASH
|
Type
|
WASH
|
|
Details
|
the reaction mixture was washed with diethylether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by addition of 12 N hydrochloric acid under ice cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The acidic material which separated out
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with diethylether
|
WASH
|
Type
|
WASH
|
|
Details
|
the ether layer was washed with a saturated aqueous solution of sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
after drying with sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
